molecular formula C19H40O3 B13803824 2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol CAS No. 59068-04-1

2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol

Katalognummer: B13803824
CAS-Nummer: 59068-04-1
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: BRPQFUCEJUMNGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol is an organic compound with the molecular formula C19H40O3. It is known for its unique structure, which includes two 2-ethylhexyl groups attached to a propan-1-ol backbone. This compound is used in various industrial applications due to its chemical properties, such as its ability to act as a plasticizer and its compatibility with other chemical substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol typically involves the reaction of glycerol with 2-ethylhexanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl groups of glycerol react with the hydroxyl groups of 2-ethylhexanol to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of glycerol and 2-ethylhexanol into the reactor, along with the acid catalyst. The reaction mixture is heated to a specific temperature to facilitate the etherification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in the formulation of biological assays and as a solvent for various biochemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to changes in the physical properties of materials, such as increased flexibility in polymers. In biological systems, the compound can enhance the solubility of hydrophobic molecules, facilitating their transport and absorption .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol is unique due to its dual 2-ethylhexyl groups, which provide it with distinct chemical properties such as enhanced solubility and plasticizing effects. These properties make it particularly valuable in industrial applications where flexibility and compatibility with other substances are crucial .

Eigenschaften

CAS-Nummer

59068-04-1

Molekularformel

C19H40O3

Molekulargewicht

316.5 g/mol

IUPAC-Name

2,3-bis(2-ethylhexoxy)propan-1-ol

InChI

InChI=1S/C19H40O3/c1-5-9-11-17(7-3)14-21-16-19(13-20)22-15-18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3

InChI-Schlüssel

BRPQFUCEJUMNGY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COCC(CO)OCC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.